

# Application Note and Protocol: Synthesis of TP-110, a Potent Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TP-110** is a synthetic peptide boronic acid derivative of tyropeptin that has garnered significant interest as a potent and selective inhibitor of the 20S proteasome.[1] Its mechanism of action involves the formation of a stable, covalent adduct with the N-terminal threonine residue of the proteasome's β5 subunit, primarily inhibiting its chymotrypsin-like (CT-L) activity.[1] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis, particularly in cancer cells. Consequently, **TP-110** has been investigated as a potential therapeutic agent for various malignancies, including multiple myeloma and prostate cancer.[1][2][3]

This document provides a detailed protocol for the chemical synthesis of **TP-110**. It is important to note that while the term "catalyst" was used in the topic inquiry, **TP-110** is not a catalyst but a targeted inhibitor. The synthesis of peptide boronic acids like **TP-110** presents unique challenges, primarily due to the lability of the aminoboronic acid moiety.[4] The following protocols outline both solid-phase and solution-phase approaches to address these challenges and successfully synthesize **TP-110**.

## Physicochemical Properties of TP-110



| Property          | Value                                                                          | Reference                                 |
|-------------------|--------------------------------------------------------------------------------|-------------------------------------------|
| Molecular Formula | C37H41BN2O6                                                                    | Derived from Structure                    |
| Molecular Weight  | 622.55 g/mol                                                                   | Calculated                                |
| Appearance        | White to off-white solid                                                       | General observation for similar compounds |
| Solubility        | Soluble in DMSO, DMF;<br>sparingly soluble in methanol;<br>insoluble in water. | General observation for similar compounds |
| Storage           | Store at -20°C under inert atmosphere.                                         | [4]                                       |

## **Experimental Protocols**

The synthesis of **TP-110**, with the structure 1-naphthylacetyl-L-(O-methyl)tyrosyl-L-valyl-L-(1-amino-3-methylbutyl)boronic acid, can be achieved through a multi-step process. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable routes.

# Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Approach

This approach offers advantages in purification by anchoring the growing peptide chain to a solid support.

#### Materials:

- Fmoc-L-Val-OH
- Fmoc-L-(O-methyl)Tyr(tBu)-OH
- 1-Naphthylacetic acid
- (1R)-1-amino-3-methylbutylboronic acid pinanediol ester
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)



- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- · Rink Amide resin

#### Procedure:

- Resin Swelling and Fmoc Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Treat
  the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to
  remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- Coupling of the First Amino Acid (Fmoc-L-Val-OH): Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the valine residue.
- Coupling of the Second Amino Acid (Fmoc-L-(O-methyl)Tyr(tBu)-OH): Dissolve Fmoc-L-(O-methyl)Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 1 to deprotect the N-terminus.
- N-terminal Capping with 1-Naphthylacetic acid: Dissolve 1-Naphthylacetic acid (3 eq), HBTU
  (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin
  thoroughly with DMF and DCM.
- Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H<sub>2</sub>O/TIPS (95:2.5:2.5) for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude product.



- Coupling of the Boronic Acid Moiety: Dissolve the crude peptide (1 eq) and (1R)-1-amino-3-methylbutylboronic acid pinanediol ester (1.2 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (3 eq) and stir at room temperature overnight.
- Deprotection and Purification: To deprotect the boronic acid, treat the product with isobutylboronic acid in a mixture of hexane and an appropriate organic solvent.[5] Purify the final compound using preparative HPLC to yield TP-110.

### Quantitative Data (Expected):

| Step                                   | Expected Yield | Purity (Post-HPLC) |
|----------------------------------------|----------------|--------------------|
| Peptide Synthesis and<br>Cleavage      | 60-70%         | >95%               |
| Boronic Acid Coupling and Deprotection | 40-50%         | >98%               |

## **Protocol 2: Solution-Phase Synthesis Approach**

This classical approach offers flexibility but requires purification at each step.

#### Materials:

- Boc-L-Val-OH
- Boc-L-(O-methyl)Tyr-OH
- · 1-Naphthylacetic acid
- (1R)-1-amino-3-methylbutylboronic acid pinanediol ester
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)



- Hydrochloric acid (for deprotection)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution

#### Procedure:

- Dipeptide Formation (Boc-L-(O-methyl)Tyr-L-Val-OMe): Couple Boc-L-(O-methyl)Tyr-OH with H-L-Val-OMe using EDC and HOBt in DCM. Purify by column chromatography.
- Boc Deprotection: Deprotect the N-terminus using 4M HCl in dioxane. Neutralize with TEA.
- N-terminal Capping: Couple the resulting dipeptide with 1-Naphthylacetic acid using EDC and HOBt. Purify the product.
- Saponification: Hydrolyze the methyl ester at the C-terminus using LiOH in a THF/water mixture to obtain the free carboxylic acid.
- Amide Coupling with Boronic Acid: Couple the free acid with (1R)-1-amino-3methylbutylboronic acid pinanediol ester using EDC and HOBt.
- Final Deprotection and Purification: Deprotect the boronic acid as described in the SPPS protocol. Purify the final product by HPLC.

## **Visualizations**





Click to download full resolution via product page

**Apoptosis** 

Induces

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. TP-110, a New Proteasome Inhibitor, Down-regulates IAPs in Human Multiple Myeloma
 Cells | Anticancer Research [ar.iiarjournals.org]



- 2. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new proteasome inhibitor, TP-110, induces apoptosis in human prostate cancer PC-3 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of boronic acid derivatives of tyropeptin: Proteasome inhibitors Lookchem [lookchem.com]
- To cite this document: BenchChem. [Application Note and Protocol: Synthesis of TP-110, a Potent Proteasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612070#protocol-for-synthesizing-tp-110-catalysts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com